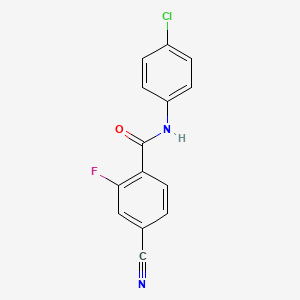![molecular formula C20H22N2O2 B4400962 1-[3-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4400962.png)
1-[3-(allyloxy)benzoyl]-4-phenylpiperazine
Overview
Description
1-[3-(allyloxy)benzoyl]-4-phenylpiperazine is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
1-[3-(allyloxy)benzoyl]-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields such as neuroscience and cancer research. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 1-[3-(allyloxy)benzoyl]-4-phenylpiperazine is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP. Additionally, it has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(allyloxy)benzoyl]-4-phenylpiperazine in lab experiments is its potent inhibitory effect on PARP, which makes it a useful tool for studying the role of PARP in DNA repair and apoptosis. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-[3-(allyloxy)benzoyl]-4-phenylpiperazine. One direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an antitumor agent in the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-15-24-19-10-6-7-17(16-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h2-10,16H,1,11-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCLOTYSOBPUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4400880.png)
![4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400883.png)


![1-[4-(4-biphenylyloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400908.png)
![{4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400918.png)

![4-[4-(2-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4400920.png)
![N-ethyl-5-[(ethylamino)sulfonyl]-2,4-dimethoxybenzamide](/img/structure/B4400924.png)
![N-dibenzo[b,d]furan-3-yl-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4400936.png)
![3-[2-(5-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4400956.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4400966.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4400979.png)
![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4400983.png)